molecular formula C9H12ClNS B2445649 2-[(4-Chlorobenzyl)thio]ethanamine CAS No. 60116-21-4

2-[(4-Chlorobenzyl)thio]ethanamine

Cat. No.: B2445649
CAS No.: 60116-21-4
M. Wt: 201.71
InChI Key: XDZOGIGEHJMWPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)thio]ethanamine typically involves the reaction of 4-chlorobenzyl chloride with thioethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thioethanol attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)thio]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorobenzyl)thio]ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)thio]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)thio]ethanamine
  • 2-[(4-Bromobenzyl)thio]ethanamine
  • 2-[(4-Methylbenzyl)thio]ethanamine

Uniqueness

2-[(4-Chlorobenzyl)thio]ethanamine is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZOGIGEHJMWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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